Oxifungin hydrochloride

Beschreibung

Historical Context of Antimycotic Compound Discovery and Development

The history of antimycotic drug discovery is a relatively modern chapter in medicine. For many years, only a limited number of treatments were available for fungal infections. theswissbay.ch A significant breakthrough came with the discovery of polyenes, which were the first antibiotics with specific action against fungi to be marketed, following griseofulvin. theswissbay.ch This era began in 1949 when Elizabeth L. Hazen and Rachel F. Brown discovered nystatin, a fermentation product of Streptomyces noursei. theswissbay.ch This was followed by their isolation of amphotericin A and amphotericin B from Streptomyces nodosus in 1953. theswissbay.ch These polyene macrolides established a foundational mechanism of action—binding to ergosterol (B1671047) in the fungal cell membrane, leading to membrane disruption.

The 1960s saw the introduction of the azole drug class, beginning with the synthesis of clotrimazole (B1669251) in the late 1960s. theswissbay.ch This was a pivotal moment, as the azoles offered a new mechanism of action by inhibiting the synthesis of ergosterol. theswissbay.ch This class later expanded to include the triazoles, such as fluconazole (B54011) and itraconazole, which became mainstays in antifungal therapy. theswissbay.ch Subsequent research led to the development of other classes, including the allylamines, such as terbinafine (B446), discovered in 1974, which also target the ergosterol biosynthesis pathway but at a different enzyme, squalene (B77637) oxidase. theswissbay.ch The limited number of antifungal drug classes highlights the challenges in identifying compounds that are selectively toxic to eukaryotic fungal cells without harming the eukaryotic host cells.

Significance of Oxifungin (B1605896) Hydrochloride as a Research Compound in Antifungal Science

Oxifungin hydrochloride holds significance as a research compound primarily due to its classification as a polyene antifungal, a class renowned for its potent and broad-spectrum activity. ontosight.ai The mechanism of action for this compound involves binding to the fungal cell membrane, which disrupts its integrity and leads to cell death. ontosight.ai This mode of action is a cornerstone of antifungal therapy and continues to be a subject of research for understanding and overcoming fungal resistance.

The compound, also known by synonyms such as EU-3421, has been studied for its potential applications in life sciences and biology, specifically concerning its antifungal properties. ontosight.ai While detailed, peer-reviewed studies focusing exclusively on this compound are not abundant, its inclusion in numerous patents underscores its role in antifungal research and development. google.comuchicago.edugoogleapis.comepo.org These patents often list this compound among a collection of known antifungal agents, suggesting its use as a reference compound or as a potential candidate for new formulations or therapeutic strategies. google.comuchicago.edugoogleapis.comepo.org Its designation as a United States Adopted Name (USAN) and its listing by the World Health Organization's International Nonproprietary Names (INN) system further establish its identity as a recognized pharmaceutical substance for research purposes. who.int

Current Research Landscape and Unmet Needs in Fungal Pathogenesis

The current landscape of fungal pathogenesis is marked by significant challenges and urgent unmet needs. google.com Fungal diseases represent a growing clinical concern due to an increase in the number of immunocompromised individuals, such as organ transplant recipients and patients undergoing chemotherapy, who are highly susceptible to these infections. google.com This situation is complicated by the emergence of drug-resistant fungal strains, which renders current treatments less effective. plos.org

A major unmet need is the limited arsenal (B13267) of antifungal drugs. google.com The few major classes of antifungals that are available are often associated with toxicity, and the rise of resistance mechanisms threatens their clinical utility. plos.org This scarcity drives the urgent need for the discovery of new antifungal agents, particularly those with novel mechanisms of action that can circumvent existing resistance. google.com Researchers are actively screening large libraries of small molecules to identify new compounds with potent antifungal and anti-biofilm properties. plos.org There is a particular focus on finding agents that are fungicidal but demonstrate low toxicity to human cells. plos.org The ideal antifungal would be effective against a broad spectrum of fungi, including clinically important species like Candida and Aspergillus, and would be active against isolates that have already developed resistance to current therapies. plos.org

Chemical Data for this compound

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

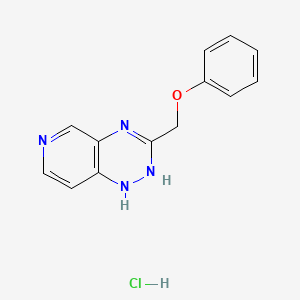

| Molecular Formula | C₁₃H₁₂N₄O.ClH | nih.gov |

| Molecular Weight | 276.72 g/mol | nih.gov |

| Stereochemistry | Achiral | nih.gov |

| Synonyms | EU-3421, Oxifungin HCl | ontosight.ai |

| Parent Compound | Oxifungin | ncats.io |

Mentioned Chemical Compounds

Eigenschaften

CAS-Nummer |

55242-74-5 |

|---|---|

Molekularformel |

C13H13ClN4O |

Molekulargewicht |

276.72 g/mol |

IUPAC-Name |

3-(phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine;hydrochloride |

InChI |

InChI=1S/C13H12N4O.ClH/c1-2-4-10(5-3-1)18-9-13-15-12-8-14-7-6-11(12)16-17-13;/h1-8,16H,9H2,(H,15,17);1H |

InChI-Schlüssel |

VDLXQNUQORYFIW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OCC2=NC3=C(C=CN=C3)NN2.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Analog Development

Established Synthetic Pathways for Oxifungin (B1605896) Hydrochloride

The synthesis of Oxifungin hydrochloride, chemically known as 1,2-dihydro-3-(phenoxymethyl)pyrido[3,4-e]as-triazine monohydrochloride, is part of a broader synthetic effort to create a series of pyrido[3,4-e]-1,2,4-triazines as potential antifungal agents. nih.gov The core of the synthesis involves the construction of the fused pyridine (B92270) and triazine ring system.

A key publication by Reich et al. in 1989 describes the preparation of a series of these compounds. nih.gov While the specific, detailed experimental procedure for this compound is not singled out in the abstract, the general synthetic approach for 3-substituted pyrido[3,4-e]-1,2,4-triazines is outlined. The synthesis typically begins with a substituted pyridine derivative which is then elaborated to form the triazine ring. For this compound, this would involve the introduction of the phenoxymethyl (B101242) group at the 3-position of the pyrido[3,4-e]-1,2,4-triazine (B3357959) scaffold.

The general synthetic route can be conceptualized as follows:

Preparation of a substituted pyridine precursor: This often involves multi-step synthesis to obtain a pyridine ring with appropriate functional groups for the subsequent cyclization to form the triazine ring.

Formation of the triazine ring: This is typically achieved through condensation and cyclization reactions. For instance, a diaminopyridine derivative can be reacted with a suitable one-carbon synthon to form the triazine ring.

Introduction of the phenoxymethyl group: This can be achieved by reacting a precursor having a suitable leaving group at the 3-position of the pyrido[3,4-e]-1,2,4-triazine core with phenoxide, or by incorporating the phenoxymethyl moiety into the one-carbon synthon used in the cyclization step.

Formation of the hydrochloride salt: The final step involves treating the free base with hydrochloric acid to yield this compound.

Exploration of Stereochemical Control in Synthesis

The chemical structure of this compound is achiral, meaning it does not have any stereocenters. nih.gov As a result, the synthesis of this compound does not require stereochemical control to produce a single enantiomer or diastereomer. The molecule is planar and does not exhibit stereoisomerism.

Design and Synthesis of Novel Oxifungin Analogs and Derivatives

The development of novel analogs of Oxifungin is guided by the need to explore the structure-activity relationships (SAR) and to optimize the antifungal potency and pharmacokinetic properties. The research by Reich et al. itself represents a study of such analogs, where various substituents were introduced at different positions of the pyrido[3,4-e]-1,2,4-triazine ring system. nih.gov

Chemical Modification Strategies

Chemical modification strategies for generating Oxifungin analogs primarily focus on the variation of substituents on the heterocyclic core. Based on the known analogs, modifications can be introduced at several positions:

The 3-position: The phenoxymethyl group of Oxifungin can be replaced with a wide variety of other groups. The 1989 study explored various alkyl, cycloalkyl, substituted phenyl, and other heterocyclic groups at this position to assess their impact on antifungal activity. nih.gov

The pyridine ring: The pyridine portion of the molecule can be substituted with groups such as methyl, amino, and acylamino to modulate the electronic properties and solubility of the compound. nih.gov

Fusion with other rings: The pyridine ring can be replaced by other fused ring systems, such as a quinoline (B57606) ring, to create 1,2,4-triazino[5,6-c]quinolines, which are structurally related analogs. nih.gov

Library Synthesis Approaches

To efficiently explore the chemical space around the Oxifungin scaffold, combinatorial chemistry and library synthesis approaches can be employed. These methods allow for the rapid generation of a large number of analogs for biological screening. For triazine derivatives, both solid-phase and solution-phase library synthesis methods have been developed. These techniques often rely on a common intermediate to which a variety of building blocks can be attached in a systematic manner.

Optimization of Synthetic Routes for Research-Scale Production

For the production of this compound and its analogs for research purposes (milligram to gram scale), the optimization of the synthetic route is crucial for efficiency and cost-effectiveness. Key areas for optimization include:

Starting materials: Selecting readily available and inexpensive starting materials.

Reaction conditions: Optimizing reaction times, temperatures, and catalyst loadings to maximize yield and minimize side products.

Purification methods: Developing efficient purification protocols, such as crystallization or chromatography, to obtain the final compound with high purity.

For heterocyclic compounds like Oxifungin, modern synthetic techniques such as microwave-assisted synthesis can be explored to accelerate reaction rates and improve yields.

Molecular Mechanisms of Action Elucidation

Identification and Validation of Molecular Targets

The precise molecular targets of Oxifungin (B1605896) hydrochloride are not yet fully elucidated in publicly available scientific literature. The following subsections outline the standard methodologies used to identify such targets, though specific research applying these techniques to Oxifungin hydrochloride is not extensively documented.

Enzyme Inhibition Studies

Currently, there is a lack of specific data from enzyme inhibition studies for this compound. Such studies are crucial for determining if the compound's mechanism involves the direct inhibition of fungal enzymes. Key parameters that would be determined from these assays include the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which quantify the potency of the inhibitor. Without these studies, it is not possible to definitively state whether this compound functions as an enzyme inhibitor.

Receptor Binding Profiling

There is no available research on the receptor binding profile of this compound. Receptor binding assays are used to determine the affinity of a compound for specific receptors, typically quantified by the dissociation constant (Kₔ). A lower Kₔ value indicates a higher binding affinity. The absence of this data means that no specific fungal receptor has been identified as a target for this compound.

Protein-Compound Interaction Analysis

Specific protein-compound interaction analyses for this compound have not been detailed in the available literature. Techniques such as affinity purification coupled with mass spectrometry are standard methods for identifying the protein partners of a small molecule. These analyses would provide direct evidence of the physical interactions between this compound and fungal proteins, offering insights into its direct molecular targets.

Investigations into Cellular Pathways Disruption

The primary focus of the limited research on this compound has been its effect on the fungal cell membrane and related pathways.

Interference with Fungal Cell Membrane Integrity

The principal proposed mechanism of action for this compound is its ability to disrupt the integrity of the fungal cell membrane. ontosight.ai This action is characteristic of polyene antibiotics, which are known to bind to ergosterol (B1671047), a key sterol in the fungal cell membrane. This binding is thought to lead to the formation of pores or channels in the membrane, causing leakage of essential intracellular components and ultimately leading to cell death. However, specific studies detailing the biophysical effects of this compound on membrane permeability and potential are not currently available.

Modulation of Ergosterol Biosynthesis Pathway

While the disruption of the cell membrane is linked to ergosterol, there is no direct evidence to suggest that this compound functions by inhibiting the ergosterol biosynthesis pathway itself. Antifungal agents that do inhibit this pathway, such as azoles and allylamines, target specific enzymes like lanosterol (B1674476) 14α-demethylase or squalene (B77637) epoxidase. There are no published studies indicating that this compound has an inhibitory effect on these or any other enzymes within the ergosterol biosynthesis pathway.

Induction of Fungal Cell Apoptosis Mechanisms

A significant mechanism of cell death induced by polyene antibiotics is the triggering of an apoptotic-like cascade. nih.gov This process is not a direct action but rather a consequence of the initial membrane damage. The primary models suggest that polyenes induce severe oxidative stress within the fungal cell. nih.govmdpi.com For instance, the well-studied polyene amphotericin B is known to cause a strong oxidative burst, leading to an apoptotic phenotype that includes the production of reactive oxygen species (ROS). mdpi.comwikipedia.orgmdpi.com

This generation of ROS, such as superoxide (B77818) anions and hydrogen peroxide, inflicts widespread damage on cellular components. nih.govfrontiersin.org It is suggested that amphotericin B can auto-oxidize and form free radicals, which directly cause oxidative stress. mdpi.com This leads to lipid peroxidation, protein damage, and oxidative damage to DNA, which are hallmarks of apoptosis. nih.gov Studies have shown that fungal mutants with reduced ROS generation exhibit greater resistance to polyene antifungals, underscoring the critical role of this oxidative damage pathway in their fungicidal action. researchgate.net

Disruption of Electron Transfer Processes

While this compound is not known to be a direct inhibitor of specific enzymes within the mitochondrial electron transport chain (ETC), its action leads to profound mitochondrial dysfunction and the disruption of electron transfer processes. researchgate.netresearchgate.net The function of the ETC is crucial for cellular respiration and energy production. researchgate.netresearchgate.net

The primary membrane damage caused by polyenes is believed to be the trigger for these downstream effects. The disruption of the cell membrane integrity can lead to mitochondrial dysfunction, which in turn impairs the ETC. researchgate.net Some research suggests that polyene binding to the membrane triggers a response that leads to an oxidative burst, which is intimately linked to mitochondrial activity. mdpi.com Furthermore, some antifungals that are co-produced with polyenes, such as the antimycins, are known to directly inhibit the ETC at complex III (cytochrome c reductase), disrupting cellular respiration and leading to cell death. nih.gov This highlights the importance of mitochondrial respiration as a target in fungal cell death, a process that is secondarily disrupted by the action of polyenes.

Inactivation of Fungal Lipase (B570770) Activity

Current scientific literature does not support the inactivation of fungal lipase as a mechanism of action for this compound or other polyene antibiotics. Fungal secreted lipases are recognized as virulence factors, playing a role in the breakdown of host tissues and nutrient acquisition. nih.gov As such, they are considered attractive targets for novel antifungal therapies. nih.gov However, studies investigating compounds that inhibit fungal lipase have focused on other molecules, such as the phytochemicals thymol (B1683141) and carvacrol. nih.gov

Interestingly, some advanced drug delivery systems have been designed to release the polyene amphotericin B in response to the presence of lipase at an infection site. mdpi.com This approach uses the activity of fungal lipase as a trigger for drug release, rather than the polyene inactivating the enzyme itself. This indicates that lipase activity persists in the presence of the polyene.

Cell Wall Biogenesis Inhibition

The inhibition of cell wall biogenesis is a well-established mechanism for certain classes of antifungal drugs, but it is not the mode of action for polyene antibiotics like this compound. bohrium.comresearchgate.net The fungal cell wall is a robust structure, essential for maintaining cell shape and protecting against osmotic stress, with core components like β-1,3-glucan and chitin (B13524). bohrium.comnih.gov

Antifungal agents that target the cell wall, such as echinocandins (e.g., caspofungin) and ibrexafungerp, function by directly inhibiting key enzymes in this process, most notably β-1,3-glucan synthase. bohrium.comnih.govnih.gov In contrast, the primary target of the polyene class is ergosterol, a vital sterol component of the fungal cell membrane. mdpi.comresearchgate.netebsco.com This fundamental difference in cellular targets distinguishes the mechanism of polyenes from that of cell wall synthesis inhibitors.

Biophysical and Biochemical Characterization of Compound-Target Interactions

The interaction between polyene antibiotics and the fungal cell membrane has been extensively studied, revealing a complex biophysical and biochemical process centered on the membrane sterol, ergosterol. nih.govmdpi.com This interaction is highly selective for fungal cells, as mammalian cell membranes contain cholesterol, for which polyenes have a lower affinity. mdpi.commdpi.com Two primary models describe this interaction: the pore formation model and the sterol sponge model.

Pore Formation Model: This is the classical and most established model. It proposes that several polyene molecules bind to ergosterol within the fungal membrane to form aggregate, barrel-like structures that create transmembrane pores or channels. mdpi.comnih.govnih.gov These channels disrupt the membrane's integrity and selective permeability, allowing for the leakage of essential monovalent ions (such as K⁺ and Na⁺) and small organic molecules from the cytoplasm, which ultimately leads to cell death. nih.govrupress.org Biophysical studies using artificial lipid membranes have demonstrated that polyenes dramatically reduce the electrical resistance of cholesterol-containing membranes and alter their ion selectivity, supporting the formation of such pores. rupress.orgsemanticscholar.org

Sterol Sponge Model: A more recent and complementary model suggests that polyenes can form large, extramembranous aggregates that function as a "sterol sponge." nih.govacs.org These aggregates actively extract ergosterol from the lipid bilayer, effectively sequestering this vital component. acs.orgresearchgate.net The rapid removal of ergosterol destabilizes the membrane and disrupts the function of numerous essential, ergosterol-dependent membrane proteins involved in processes like endocytosis, cell signaling, and vacuole fusion. mdpi.comacs.org

The table below summarizes the key characteristics of these two interaction models.

| Feature | Pore Formation Model | Sterol Sponge Model |

| Primary Event | Formation of transmembrane channels by polyene-ergosterol complexes. nih.gov | Extraction of ergosterol from the membrane by large polyene aggregates. acs.org |

| Location of Action | Within the cell membrane. mdpi.com | External to the cell membrane. nih.gov |

| Consequence | Leakage of ions and small molecules, leading to electrolyte imbalance. nih.govnih.gov | Depletion of membrane ergosterol, disrupting membrane integrity and protein function. mdpi.comacs.org |

| Supporting Evidence | Electrical measurements of lipid bilayers showing increased permeability. rupress.orgsemanticscholar.org | Observation of large, extramembranous aggregates and rapid sterol extraction. nih.govacs.org |

Both models are supported by experimental data and may not be mutually exclusive, potentially representing different facets of the complex interaction between polyene antibiotics and the fungal cell membrane. The strength of binding and the specific outcome may depend on factors like the polyene concentration and the lipid composition of the membrane. mdpi.comnih.gov

Preclinical Biological Activity and Efficacy Studies

In Vitro Antimycotic Spectrum and Potency Evaluation

The in vitro activity of oxifungin (B1605896) hydrochloride has been assessed to understand its spectrum of antifungal action and its potency against various fungal pathogens.

Minimum Inhibitory Concentration (MIC) Determinations Against Diverse Fungal Species (e.g., Candida species, Malassezia furfur)

Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antifungal agent's effectiveness, representing the lowest concentration that prevents visible fungal growth. Studies have determined the MICs of various antifungal agents against different fungal species.

Table 1: Illustrative MIC Values for Various Antifungal Agents Against Candida and Malassezia Species

| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Source |

|---|---|---|---|

| Nystatin | Candida spp. | 0.625 - 1.25 | oatext.com |

| Caspofungin | Candida spp. | ≤2 (Susceptible) | nih.gov |

| Itraconazole | Malassezia spp. | 0.007 - 0.110 | researchgate.net |

| Rapamycin | M. furfur | ≥32 | nih.gov |

Fungicidal Versus Fungistatic Activity Profiling

Antifungal agents are categorized as either fungicidal, meaning they kill fungal cells, or fungistatic, meaning they inhibit fungal growth. nih.govmicrobialcell.com The distinction is often based on the ratio of the minimum fungicidal concentration (MFC) to the MIC. nih.gov An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity. nih.gov

For example, terbinafine (B446) has demonstrated excellent fungicidal activity against dermatophytes, with low MFC/MIC ratios. nih.gov In contrast, itraconazole's activity against the same organisms is considered poor. nih.gov Echinocandins like anidulafungin (B1665494) are considered fungicidal against Candida species. nih.gov This property is often seen as an advantage over fungistatic drugs like fluconazole (B54011). nih.gov However, the clinical significance of this distinction can be complex and depend on the host's immune status. nih.gov

Comparative Efficacy Against Drug-Susceptible and Drug-Resistant Fungal Strains

The emergence of drug-resistant fungal strains is a significant clinical concern. mdpi.comamazonaws.com New antifungal agents are often evaluated for their ability to overcome existing resistance mechanisms. For instance, the small molecule SM21 was found to be active against Candida isolates that were resistant to other available antifungal drugs. plos.org Similarly, some novel triazole derivatives have shown efficacy against fluconazole-resistant strains of C. albicans. mdpi.com

The mechanisms of resistance are varied and can include alterations in the drug's target enzyme or increased drug efflux from the fungal cell. amazonaws.com The development of compounds that are effective against these resistant strains is a key goal in antifungal research. mdpi.com For example, the novel species Trichophyton indotineae can be highly resistant to terbinafine and some azole drugs. uthscsa.edu

In Vitro Studies of Cellular Impact and Morphological Changes in Fungi

Antifungal compounds can induce a variety of changes in fungal cells. These can include disruption of the cell membrane, inhibition of cell wall synthesis, or interference with cellular processes like mitosis. atsu.eduebsco.com For example, the natural product occidiofungin has been shown to disrupt fungal morphology by binding to actin, which leads to a loss of higher-order actin structures and induces apoptosis. nih.govnih.gov Another compound, berberine, has been observed to cause significant morphological changes in fungal cells, including membrane disruption and the formation of pores. mdpi.com These cellular effects are often the basis of the compound's antifungal activity.

Efficacy Assessment in Validated Non-Human Fungal Infection Models

To evaluate the potential in vivo efficacy of an antifungal agent, researchers often use validated animal models of fungal infections. uni-plovdiv.bg These models are crucial for understanding how a drug might perform in a living organism.

Murine Models of Systemic Fungal Infections

Murine (mouse) models are commonly used to study systemic fungal infections, such as those caused by Candida species. frontiersin.org These models are technically straightforward and have been well-characterized. frontiersin.org In these models, researchers can assess the ability of an antifungal drug to reduce the fungal burden in various organs, such as the kidneys, and to improve survival rates. mdpi.comnih.gov

For example, in a murine model of systemic candidiasis, the efficacy of caspofungin was linked to the area under the concentration-time curve/MIC ratio. nih.gov These studies also revealed that therapeutic concentrations of caspofungin can persist in kidney tissue long after serum concentrations have dropped below the MIC. nih.gov Similarly, the small molecule SM21 was shown to prevent the death of mice in a systemic candidiasis model. plos.org Anidulafungin has also demonstrated superior efficacy compared to fluconazole in a neutropenic animal model, regardless of the fluconazole susceptibility of the Candida strain. nih.gov

Topical Application Studies in Dermatophyte Models

The efficacy of topically applied oxiconazole (B1677861) has been evaluated in various preclinical models of dermatophytosis, with the guinea pig model being a primary tool for these investigations. nih.gov Dermatophyte infections, such as tinea corporis, are induced in these animals to mimic human infections and assess the therapeutic potential of antifungal agents. nih.gov

In a comparative study using a guinea pig model, oxiconazole demonstrated potent antifungal activity. When evaluated against other topical antifungals, oxiconazole was found to have the most potent activity 48 hours after a single application. taylorandfrancis.com Animal models of tinea corporis are particularly sensitive for testing topical agents like clotrimazole (B1669251), bifonazole (B1667052), and tolnaftate, and serve as a standard for evaluating new therapies. nih.gov

Further comparative clinical trials have positioned oxiconazole's efficacy relative to other established azole antifungals. Studies have indicated that oxiconazole is more effective than miconazole (B906) and clotrimazole creams and demonstrates comparable efficacy to econazole (B349626) and bifonazole creams in treating various dermatophytoses. semanticscholar.org However, in a meta-analysis assessing sustained mycological cure, naftifine (B1207962) hydrochloride was reported to show a better response compared to oxiconazole nitrate (B79036). nih.gov

The following table summarizes the comparative efficacy of oxiconazole in preclinical and clinical studies.

| Comparison Drug | Relative Efficacy to Oxiconazole | Study Type/Model | Finding |

| Amorolfine | Less Potent | Guinea Pig Model | Oxiconazole showed the most potent activity 48 hours post-application. taylorandfrancis.com |

| Bifonazole | Less Potent / As Effective | Guinea Pig Model / Clinical Trials | Oxiconazole was more potent in the guinea pig model but showed comparable efficacy in some clinical trials. taylorandfrancis.comsemanticscholar.org |

| Miconazole | Less Effective | Comparative Clinical Trials | Oxiconazole was shown to be more effective. semanticscholar.org |

| Clotrimazole | Less Effective | Comparative Clinical Trials | Oxiconazole was shown to be more effective. semanticscholar.org |

| Econazole | As Effective | Comparative Clinical Trials | Efficacy was comparable between the two agents. semanticscholar.org |

| Naftifine hydrochloride | More Efficacious (Sustained Cure) | Meta-analysis of Clinical Trials | Naftifine showed a better response for sustained cure. nih.gov |

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Animal Models

The correlation of pharmacokinetics (what the body does to a drug) and pharmacodynamics (what the drug does to the body) is crucial for understanding a drug's efficacy. bjid.org.brnih.gov For topical antifungals, this involves relating the drug concentration in the skin to its antifungal effect over time.

Preclinical data on the pharmacokinetics of oxiconazole following topical application indicate very low systemic absorption. nih.govnih.gov In studies using radiolabeled oxiconazole nitrate cream applied to human skin, less than 0.3% of the dose was recovered in the urine over five days, suggesting that the vast majority of the drug remains localized in the skin layers. nih.govnih.gov

In vitro studies on human skin have provided insight into the penetration of oxiconazole into the cutaneous layers. Five hours after the application of a 1% oxiconazole nitrate cream, the following concentrations were measured: nih.govnih.gov

Epidermis: 16.2 µmol

Upper Corium: 3.64 µmol

Deeper Corium: 1.29 µmol

This demonstrates that oxiconazole penetrates the skin layers to reach the site of dermatophyte infections. While this skin penetration data is vital, comprehensive preclinical studies specifically designed to establish a PK/PD correlation in animal models for oxiconazole are not extensively reported in the available literature. Such studies would typically involve measuring drug concentrations in the skin of animal models over time and correlating these concentrations with mycological outcomes to define the exposure levels required for optimal efficacy. oup.comdovepress.com The existing data primarily focuses on the low systemic absorption and the ultimate clinical and mycological cure in efficacy models rather than on establishing a precise PK/PD index. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar and Rational Design

Identification of Pharmacophoric Features Essential for Antimycotic Activity

The antimycotic activity of oxifungin (B1605896) hydrochloride and its analogues is intrinsically linked to specific structural features, known as pharmacophores, which are crucial for their interaction with fungal targets. While detailed studies specifically delineating the pharmacophoric model of oxifungin hydrochloride are not extensively available in the public domain, general principles for antifungal compounds of similar classes can be extrapolated. The mechanism of action for this compound involves binding to the fungal cell membrane, which leads to a disruption of its integrity and ultimately results in fungal cell death. ontosight.ai This suggests that key pharmacophoric features likely include a combination of hydrophobic and hydrophilic regions that facilitate membrane insertion and interaction.

For many antifungal agents, the essential pharmacophoric features often include:

Aromatic or Heterocyclic Ring Systems: These structures are often involved in π-π stacking or hydrophobic interactions with the target site.

Hydrogen Bond Donors and Acceptors: These are critical for forming specific hydrogen bonds with amino acid residues in the target protein or with components of the cell membrane.

A Lipophilic Moiety: This part of the molecule is essential for penetrating the lipid-rich fungal cell membrane.

In the broader context of antifungal drug design, pharmacophore models are constructed based on the 3D arrangement of these essential features from a series of active compounds. rsc.org These models then serve as a template for the design of new, potentially more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dibru.ac.in For antifungal agents, QSAR models are invaluable tools for predicting the antifungal potency of new, untested compounds and for understanding the structural requirements for activity. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known antifungal activities (e.g., Minimum Inhibitory Concentration - MIC values) is selected.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each compound in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

While specific QSAR models for this compound are not readily found in published literature, studies on other antifungal compounds, such as triazole derivatives, have successfully employed QSAR to identify key descriptors influencing their activity. dibru.ac.in These models can guide the modification of the lead structure to enhance its antifungal efficacy.

Table 1: Common Descriptors Used in Antifungal QSAR Studies

| Descriptor Class | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Distribution of electrons and reactivity |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |

| Hydrophobic | LogP, Water solubility | Ability to cross cell membranes |

| Topological | Connectivity indices, Shape indices | Atomic arrangement and branching |

This table is generated based on general knowledge of QSAR studies. dibru.ac.innih.govwho.int

Influence of Substituent Effects on Biological Efficacy

In the context of antifungal drug development, modifying substituents on a lead compound is a common strategy to improve potency and selectivity. For instance, studies on various antifungal agents have shown that:

Electron-withdrawing groups (e.g., halogens, nitro groups) can sometimes enhance activity by altering the electronic distribution of the molecule, which may lead to stronger interactions with the target. scielo.br

Lipophilic groups can improve the compound's ability to penetrate the fungal cell membrane.

The position of the substituent on the aromatic or heterocyclic ring can be critical for activity.

Systematic variation of substituents and the subsequent analysis of the impact on antifungal activity are central to establishing a clear Structure-Activity Relationship (SAR).

Conformational Analysis and Ligand-Based Design Principles

The three-dimensional conformation of a drug molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt, as it is often one of these specific conformations that binds to the biological target. nih.gov Techniques such as NMR spectroscopy and computational modeling are used to study the conformational preferences of molecules in solution. copernicus.org

Ligand-based drug design relies on the knowledge of the structures of known active ligands to develop a pharmacophore model, even when the 3D structure of the biological target is unknown. optibrium.com This approach assumes that molecules with similar shapes and electronic properties will bind to the same target and exhibit similar biological activities.

The key principles of ligand-based design include:

Pharmacophore Modeling: Identifying the common structural features and their spatial arrangement that are essential for activity.

3D-QSAR: Developing quantitative models that relate the 3D properties of molecules to their biological activity.

Molecular Shape and Similarity Searching: Using the shape and properties of a known active ligand as a template to search for new, structurally diverse compounds. chemalive.com

Understanding the conformational flexibility of this compound and its analogues is crucial for designing new derivatives that are pre-organized in the bioactive conformation, which can lead to enhanced binding affinity and potency. copernicus.org

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the mechanism of action. researchgate.net When the 3D structure of the target is known, structure-based drug design (SBDD) is employed. In the absence of a target structure, ligand-based approaches are utilized. optibrium.com

Strategies to enhance the potency and selectivity of antifungal agents like this compound include:

Bioisosteric Replacement: Replacing a functional group in the molecule with another group that has similar physical and chemical properties (a bioisostere) can lead to improved potency, selectivity, or metabolic stability. mdpi.com

Structure-Based Design (if target structure is known): Designing ligands that can form specific, high-affinity interactions with the active site of the target enzyme or receptor.

Fragment-Based Drug Discovery: Screening small molecular fragments for binding to the target and then growing or linking these fragments to create a more potent lead compound.

Multi-target Drug Design: Designing a single molecule that can interact with multiple targets, which can be an effective strategy to overcome drug resistance. rsc.org

By applying these rational design strategies, medicinal chemists can systematically modify the structure of this compound to develop new analogues with improved antifungal profiles.

Mechanisms of Antifungal Resistance to Oxifungin Hydrochloride

Characterization of Acquired Resistance Mechanisms in Fungal Pathogens

Acquired resistance occurs when a fungal strain that was initially susceptible to an antifungal agent develops resistance following exposure to the drug. dovepress.com This can arise from spontaneous mutations, mitotic or meiotic recombination, or the emergence of hypermutator strains that have a higher frequency of mutations. nih.govnih.gov For many antifungal drugs, resistance develops over time with prolonged therapy. nih.gov

Fungal pathogens have demonstrated remarkable genomic plasticity, allowing them to adapt to the stress induced by antifungal compounds. nih.gov This adaptation can involve changes in gene expression that become permanent, even in the absence of the drug. pnas.org For instance, studies on fluconazole (B54011) resistance in Candida albicans have shown that different populations can evolve distinct patterns of gene expression, leading to varying levels of drug resistance. pnas.org While these studies focus on azoles, the general principles of acquired resistance through genetic and gene expression changes are applicable across different classes of antifungals.

Molecular Biology of Target Alterations Conferring Resistance (e.g., mutations in target enzymes)

A primary mechanism of antifungal resistance involves alterations to the drug's molecular target. mdpi.com This can happen through several means:

Mutations in the Target Gene: Point mutations, insertions, or deletions in the gene encoding the target protein can alter its structure, reducing the drug's binding affinity. mdpi.comresearchgate.net For azole antifungals, which target the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), numerous mutations in ERG11 have been identified in resistant clinical isolates. mdpi.com Similarly, resistance to echinocandins, which target β-1,3-D-glucan synthase, frequently involves mutations in the FKS genes that encode this enzyme complex. mdpi.com

Overexpression of the Target: Fungi can increase the production of the target enzyme, effectively diluting the effect of the antifungal agent. mdpi.comnih.gov Increased transcription of the ERG11 gene is a common resistance mechanism in azole-resistant Candida species. mdpi.com This overexpression can be triggered by mutations in transcription factors that regulate the target gene's expression. nih.gov

Alteration of the Biosynthetic Pathway: Fungi may develop mutations in other enzymes within the same biosynthetic pathway as the drug target. For polyenes like oxifungin (B1605896) hydrochloride, which bind to ergosterol (B1671047) in the fungal cell membrane, resistance is often associated with a decrease in the ergosterol content of the membrane, thereby reducing the number of binding sites for the drug. ontosight.ainih.gov This can be caused by mutations in genes of the ergosterol biosynthesis pathway, such as ERG3. nih.gov

Table 1: Examples of Target Alterations in Antifungal Resistance (Note: This table provides general examples from other antifungal classes, as specific data for oxifungin hydrochloride is not available.)

| Antifungal Class | Target Enzyme | Gene(s) | Mechanism of Resistance | Fungal Species Example |

| Azoles | Lanosterol 14α-demethylase | ERG11 / CYP51A | Point mutations, overexpression | Candida albicans, Aspergillus fumigatus |

| Echinocandins | β-1,3-D-glucan synthase | FKS1, FKS2 | Point mutations in "hot spot" regions | Candida glabrata, Candida albicans |

| Polyenes | Ergosterol (membrane component) | ERG pathway genes | Reduced ergosterol content in the cell membrane | Candida species |

Role of Efflux Pump Mechanisms in Reduced Intracellular Concentration

A widespread mechanism of resistance is the active transport of antifungal drugs out of the fungal cell, which reduces the intracellular concentration of the drug below its effective level. nih.govnih.gov This process is mediated by efflux pumps, which are membrane proteins. Two major superfamilies of efflux pumps are implicated in antifungal resistance:

ATP-Binding Cassette (ABC) Transporters: These pumps use the energy from ATP hydrolysis to transport a wide range of substrates out of the cell. In Candida albicans, the overexpression of ABC transporters, such as Cdr1p and Cdr2p, is a well-documented mechanism of resistance to azole antifungals. nih.govnih.gov

Major Facilitator Superfamily (MFS) Transporters: These pumps utilize the proton motive force to expel drugs. The Mdr1p transporter in C. albicans is a key example, conferring resistance to fluconazole and other compounds. nih.gov

The expression of these efflux pump genes is controlled by complex regulatory networks. mdpi.com Gain-of-function mutations in transcription factors that regulate these pumps can lead to their constitutive overexpression and, consequently, to multidrug resistance. nih.gov While efflux-mediated resistance is most prominently associated with azoles, the potential for these pumps to transport other antifungal agents exists, although they are not considered a primary mechanism of resistance for polyenes. nih.gov

Impact of Fungal Biofilm Formation on this compound Efficacy and Resistance

Fungal biofilms are structured communities of cells that adhere to a surface and are encased in a self-produced extracellular matrix. jscimedcentral.comasm.org Biofilms represent a significant clinical challenge because they exhibit dramatically increased resistance to antifungal agents compared to their free-floating (planktonic) counterparts. asm.orgnih.gov This resistance is multifactorial and not fully understood, but several factors are believed to contribute:

Extracellular Matrix: The matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), can act as a physical barrier, sequestering antifungal drugs and preventing them from reaching the cells within the biofilm. jscimedcentral.comasm.org

Altered Physiology: Cells within a biofilm have different metabolic rates and growth characteristics compared to planktonic cells. The slower growth rate of biofilm cells can make them less susceptible to drugs that target active cellular processes. oup.com

Persister Cells: Biofilms contain a subpopulation of dormant, highly tolerant cells known as "persister cells." jscimedcentral.com These cells are not genetically resistant but can survive high concentrations of antifungal drugs and can repopulate the biofilm once therapy is stopped, leading to recurrent infections. jscimedcentral.com

The complex and protected nature of biofilms means that antifungal concentrations required to eradicate them can be up to 1,000 times higher than for planktonic cells. jscimedcentral.comasm.org This makes biofilm-associated infections particularly difficult to treat.

Genetic and Genomic Analyses of Resistance Development

Advances in genomic technologies have provided powerful tools for investigating the genetic basis of antifungal resistance. nih.govnih.gov Whole-genome sequencing (WGS) of resistant fungal isolates allows for the comprehensive identification of genetic changes associated with the resistance phenotype. These changes can include:

Single Nucleotide Polymorphisms (SNPs): These are changes in a single DNA base pair that can lead to amino acid substitutions in the target protein or affect gene regulation. nih.gov

Insertions and Deletions (Indels): The addition or removal of DNA bases can cause frameshift mutations or larger alterations in protein structure. nih.gov

Copy Number Variations (CNVs): An increase in the copy number of a gene, such as the target gene or an efflux pump gene, can lead to its overexpression. asm.org

Aneuploidy: The gain or loss of entire chromosomes can also contribute to drug resistance by altering the dosage of multiple genes simultaneously. plos.org

Genome-wide studies, including experimental evolution where fungi are cultured for many generations in the presence of a drug, have been instrumental in mapping the adaptive pathways to resistance. pnas.orgplos.org These analyses have revealed that fungi can evolve resistance through multiple, sometimes complex, genetic routes. For example, genomic analysis of Candida auris that developed multidrug resistance in the laboratory showed a stepwise accumulation of mutations and CNVs affecting drug targets and efflux pumps. asm.org

Strategies to Circumvent or Mitigate Resistance Development

The rise of antifungal resistance necessitates the development of new strategies to maintain the effectiveness of existing drugs and to treat infections caused by resistant strains. dovepress.comnih.gov Several approaches are being explored:

Combination Therapy: Using two or more antifungal agents with different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance emerging. dovepress.com For example, combining an azole with an inhibitor of the molecular chaperone Hsp90 has been shown to abrogate azole resistance in preclinical models. dovepress.com

Efflux Pump Inhibitors (EPIs): Developing compounds that block the action of efflux pumps can restore the susceptibility of resistant strains. nih.govclinicaltrials.gov For example, conjugating an antifungal compound with a triphenylphosphonium cation has been shown to prevent its extrusion by efflux pumps and restore its activity. nih.gov

Targeting Biofilms: Strategies aimed at disrupting the biofilm matrix or inhibiting the formation of persister cells are being investigated. jscimedcentral.comfrontiersin.org

Development of Novel Antifungals: A critical strategy is the discovery and development of new antifungal agents with novel mechanisms of action that are not affected by existing resistance mechanisms. dovepress.comfrontiersin.org Several such agents are currently in various stages of clinical development. dovepress.com

Antifungal Stewardship: Prudent use of existing antifungal agents, guided by rapid diagnostics and susceptibility testing, can help to minimize the selective pressure that drives the emergence of resistance. nih.gov

Advanced Research Methodologies and Future Directions

Application of Omics Technologies in Mechanism of Action and Resistance Studies

Omics technologies provide a global, unbiased view of molecular changes within an organism in response to a stimulus, such as an antifungal compound. By simultaneously measuring thousands of genes, proteins, or metabolites, researchers can generate hypotheses about a drug's primary targets and downstream effects.

Transcriptomics for Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. When a fungus is exposed to an antifungal agent like Oxifungin (B1605896) hydrochloride, transcriptomic analysis via techniques such as RNA sequencing (RNA-seq) can reveal which genes are significantly up- or downregulated. This provides clues about the cellular pathways affected by the compound and the fungus's stress response.

For instance, a hypothetical transcriptomic study on a pathogenic fungus treated with Oxifungin hydrochloride might reveal the upregulation of genes involved in cell wall synthesis, suggesting the compound may target cell wall integrity. Conversely, the downregulation of genes related to ergosterol (B1671047) biosynthesis could indicate a different mechanism of action. In resistance studies, comparing the transcriptomes of susceptible and resistant strains can highlight the genetic changes—such as the overexpression of drug efflux pumps—that allow the fungus to survive.

Table 1: Hypothetical Transcriptomic Data for a Fungus Treated with this compound

| Gene ID | Gene Name | Function | Fold Change (Treated vs. Control) | p-value |

|---|---|---|---|---|

| FKS1 | Glucan Synthase | Cell Wall Biosynthesis | +4.5 | <0.001 |

| ERG11 | Lanosterol (B1674476) 14-alpha-demethylase | Ergosterol Biosynthesis | -3.2 | <0.001 |

| CDR1 | ABC Transporter | Drug Efflux | +6.1 | <0.001 |

Proteomics for Target Identification and Pathway Analysis

Proteomics is the large-scale study of proteins, their structures, and their functions. nih.govmdpi.commdpi.com This methodology can directly help in identifying the molecular targets of a drug and understanding how cellular pathways are altered at the protein level. nih.gov Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify proteins that physically bind to a drug, while quantitative proteomics can compare protein abundance between treated and untreated cells. chemicalbook.comnih.gov

A potential proteomics-based approach to study this compound would be to use the compound as "bait" to pull down its interacting protein partners from a fungal cell lysate. chemicalbook.com Identifying these partners could pinpoint its direct target. Furthermore, comparing the proteomes of susceptible and resistant fungal strains could reveal differences in protein expression that confer resistance, such as alterations in the target protein or changes in metabolic enzymes that inactivate the drug. nih.govnih.gov

Table 2: Potential Protein Targets for an Antifungal Identified via Affinity Purification-Mass Spectrometry

| Protein Accession | Protein Name | Cellular Function | Putative Role in Drug Interaction |

|---|---|---|---|

| P12345 | Chitin (B13524) Synthase 2 | Fungal Cell Wall Synthesis | Direct Target |

| Q67890 | 1,3-beta-glucan synthase | Fungal Cell Wall Synthesis | Target Pathway Component |

| A0A123 | Cytochrome P450 | Sterol Biosynthesis | Off-target Binder |

Metabolomics for Pathway Perturbation Analysis

Metabolomics focuses on the comprehensive analysis of all small molecules (metabolites) within a cell or organism. nih.govmdpi.commdpi.comnih.gov When a drug perturbs a biological system, the resulting changes in enzymatic reactions lead to shifts in metabolite concentrations. By measuring these changes, metabolomics can provide a functional readout of the physiological state of the cell and reveal which metabolic pathways are affected by the compound. nih.govmdpi.comnih.gov

If this compound were analyzed using this approach, researchers would expose a target fungus to the compound and then use techniques like mass spectrometry or nuclear magnetic resonance (NMR) to profile its metabolome. A significant accumulation of a specific substrate, coupled with the depletion of its corresponding product, could strongly indicate the inhibition of a particular enzyme in that pathway. This approach is invaluable for confirming the mechanism of action and identifying secondary or off-target effects. nih.govnih.govnih.gov

Computational Approaches in Drug Discovery and Optimization

Computational methods have become indispensable in modern drug discovery, allowing for the rapid screening of vast chemical libraries and the rational design of new, more effective drugs. nih.gov These in silico techniques can accelerate the identification of lead compounds and help in optimizing their properties before costly and time-consuming synthesis and testing. nih.gov

Virtual Screening and Molecular Docking

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, which is typically a protein or enzyme. google.comamerican.edunih.govmdpi.comfrontiersin.org Molecular docking, a key component of virtual screening, predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govnih.gov This method evaluates the binding affinity by calculating a scoring function based on the steric and electrostatic interactions between the ligand and the target's binding site. nih.gov

In the context of this compound, if its molecular target were known, molecular docking could be used to predict its precise binding mode. This information would be crucial for understanding the key interactions that determine its efficacy. Furthermore, large databases of compounds could be virtually screened against this target to identify novel chemical scaffolds that might exhibit similar or improved antifungal activity. google.comfrontiersin.org

Table 3: Illustrative Molecular Docking Results for a Set of Compounds against a Fungal Target Protein

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |

|---|---|---|---|

| Oxifungin | -9.5 | Tyr122, His250, Ser375 | High |

| Analog_A | -10.2 | Tyr122, His250, Phe401 | High |

| Analog_B | -7.1 | Tyr122 | Moderate |

De Novo Drug Design Methodologies

De novo drug design involves the computational creation of novel molecular structures that are tailored to fit the binding site of a target protein. mdpi.com Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build new molecules from scratch, piece by piece, or by evolving existing fragments. These methods can explore a much broader chemical space to generate unique and potentially more potent inhibitors. nih.govmdpi.com

Should the high-resolution 3D structure of this compound's target be determined, de novo design methodologies could be employed to generate novel analogs with improved properties. For example, algorithms could suggest modifications to the Oxifungin scaffold that enhance binding affinity, improve selectivity, or optimize pharmacokinetic properties. This approach holds the potential to overcome existing limitations and lead to the development of next-generation antifungal agents based on the Oxifungin chemical framework. nih.govnih.govjustia.comarxiv.org

Machine Learning and AI in SAR and ADME Prediction

The integration of artificial intelligence (AI) and machine learning (ML) has become a cornerstone of modern drug discovery, offering powerful tools to predict the properties of novel compounds and guide medicinal chemistry efforts. springernature.comnih.gov In the context of developing analogs of this compound, these computational methods are pivotal for rapidly assessing Structure-Activity Relationships (SAR) and predicting Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. springernature.comnih.gov

ML-based models, including deep neural networks and regression analysis, are trained on large datasets of chemical structures and their corresponding experimental data. springernature.com These models can identify subtle patterns and correlations that are not immediately obvious to human researchers, enabling the prediction of a compound's efficacy, toxicity, and pharmacokinetic properties before it is even synthesized. nih.govresearchgate.net This in silico approach significantly reduces the time and cost associated with traditional drug development pipelines by allowing scientists to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

For the optimization of an this compound lead series, ML algorithms can be employed to build predictive models for key ADME properties. As illustrated in the table below, these models can forecast parameters such as aqueous solubility, cell permeability, metabolic stability, and potential for cytochrome P450 (CYP450) enzyme inhibition for hypothetical analogs. nih.gov By analyzing these predictions, researchers can design new molecules with an improved balance of potency and drug-like properties.

Table 1: AI-Predicted ADME Properties of Hypothetical this compound Analogs

| Compound ID | Structural Modification | Predicted Solubility (µM) | Predicted Caco-2 Permeability (nm/s) | Predicted Metabolic Stability (% remaining after 1h) | Predicted CYP3A4 Inhibition (IC50, µM) |

|---|---|---|---|---|---|

| OXI-H-001 | Parent Compound | 55 | 2.5 | 65 | > 50 |

| OXI-H-002 | Addition of polar group | 150 | 1.8 | 70 | > 50 |

| OXI-H-003 | Lipophilic substitution | 15 | 15.2 | 40 | 12.5 |

This table is illustrative and contains hypothetical data.

Development of Novel In Vitro and Cellular Assays for Antimycotic Screening

The limitations of traditional antifungal susceptibility testing have spurred the development of more sophisticated in vitro and cellular assays that better mimic the host-pathogen environment. nih.gov These novel screening methods are essential for evaluating the efficacy of compounds like this compound in a more biologically relevant context.

One promising approach involves the use of co-culture systems where fungal cells are grown alongside human host cells, such as epithelial or immune cells. nih.gov For example, an assay using human leukemic cells infected with Candida albicans can simultaneously determine the antifungal efficiency of a compound while also assessing its toxicity to the host cells. nih.gov This allows for the calculation of a selectivity index early in the discovery process, prioritizing compounds that are potent against the fungus but spare the host.

Further advancements include the development of 3D-culture models, such as fungal biofilms grown on abiotic surfaces or organoid models, which more accurately represent the complex architecture and drug resistance of fungal communities in vivo. High-content imaging and automated microscopy can be paired with these models to quantify various parameters of antifungal activity, including inhibition of filamentation, biofilm disruption, and interference with host cell invasion.

Table 2: Comparison of this compound Activity in Traditional vs. Novel Assay Formats

| Assay Type | Endpoint Measured | This compound EC50 (µg/mL) | Amphotericin B EC50 (µg/mL) |

|---|---|---|---|

| Broth Microdilution (Planktonic) | Fungal Growth Inhibition | 0.5 | 0.25 |

| Host-Pathogen Co-Culture | Fungal Viability Reduction | 0.8 | 0.4 |

| Host-Pathogen Co-Culture | Host Cell Viability | > 50 | 5.0 |

This table is illustrative and contains hypothetical data.

Integration of Chemical Biology Approaches for Target Elucidation

Identifying the specific molecular target of an antifungal compound is a critical step in understanding its mechanism of action and potential for resistance development. nih.goved.ac.uk Chemical biology provides a powerful toolkit for target deconvolution, moving beyond phenotypic screening to pinpoint the direct protein interactions of a small molecule like this compound. nih.gov

One widely used method is affinity-based chemical proteomics. mdpi.com This technique involves synthesizing a derivative of this compound that is chemically modified with a tag (e.g., biotin) and an optional photo-reactive crosslinker. This "probe" molecule is incubated with fungal cell lysates or intact cells. Upon activation, the probe covalently binds to its protein target(s). The tagged protein-drug complexes can then be captured and enriched, after which the bound proteins are identified using mass spectrometry. mdpi.com

Complementary genetic approaches can also be employed. For instance, creating a library of fungal mutants with specific gene deletions or overexpressions can help identify targets. If a particular mutant strain shows significantly increased or decreased sensitivity to this compound, it suggests that the modified gene product may be part of the drug's target pathway. nih.gov Combining these direct biochemical and indirect genetic methods provides a robust strategy for validating the molecular target. researchgate.net

Emerging Research Avenues for Next-Generation Antifungal Compound Development

The quest for new antifungals is exploring novel biological targets and therapeutic strategies to overcome the limitations of current drugs. nih.gov Research on this compound and its chemical space can contribute to these emerging avenues.

One key area is the pursuit of compounds that inhibit fungal-specific biological pathways. nih.gov Targets such as sphingolipid biosynthesis, GPI-anchored protein synthesis, and chitin synthesis remain attractive areas for the development of new drug classes. nih.govresearchgate.net Future research could involve creating focused libraries of this compound analogs designed to inhibit enzymes within these unique fungal pathways.

Another promising strategy is the development of combination therapies. Identifying compounds that act synergistically with existing antifungals (e.g., azoles or echinocandins) could help restore the efficacy of older drugs and combat resistance. nih.gov High-throughput screening of oxifungin-related compounds in combination with known drugs against resistant fungal strains could uncover such synergistic interactions.

Furthermore, the exploration of natural product scaffolds continues to be a fruitful source of novel antifungal leads. alphagalileo.org Discovering new molecules from environmental fungi or other microorganisms can provide entirely new chemical starting points for drug development. alphagalileo.org Insights gained from the structure and mechanism of this compound could guide the search for and development of these new natural product-based antifungals. The overarching goal is to expand the antifungal arsenal (B13267) with agents that possess novel mechanisms of action, thereby addressing the critical unmet medical need for better fungal infection treatments. nih.govnih.gov

Q & A

Basic: What standardized protocols are recommended for characterizing Oxifungin hydrochloride’s purity and stability in preclinical studies?

Methodological Answer:

Characterization should include high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection for quantification , paired with mass spectrometry (MS) for structural confirmation. Stability studies should follow ICH guidelines, testing under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) to assess degradation products. For hygroscopic compounds like hydrochlorides, dynamic vapor sorption (DVS) analysis is critical to evaluate moisture uptake . Stock solutions should be aliquoted and stored at -20°C to minimize freeze-thaw degradation .

Advanced: How can researchers resolve contradictions in reported antifungal efficacy data across in vitro and in vivo models?

Methodological Answer:

Contradictions often arise from differences in experimental parameters such as inoculum size, solvent selection (e.g., DMSO vs. saline), or pharmacokinetic variability in animal models. A systematic approach includes:

- Meta-analysis of published IC₅₀ values with subgroup stratification by assay type (e.g., broth microdilution vs. agar diffusion) .

- Interspecies scaling to correlate in vitro MICs with in vivo dosing, accounting for protein binding and tissue penetration .

- Mechanistic studies (e.g., time-kill assays) to distinguish static vs. cidal effects under varying pH conditions relevant to infection sites.

Basic: What in vitro models are most appropriate for evaluating this compound’s spectrum of activity against resistant fungal strains?

Methodological Answer:

- Broth microdilution assays (CLSI M27/M38 standards) using RPMI-1640 medium at pH 7.0 ± 0.1, with endpoints read at 48–72 hours for slow-growing fungi (e.g., Aspergillus spp.) .

- Biofilm models employing Calgary biofilm devices to assess eradication efficacy against Candida albicans biofilms .

- Synergy testing with azoles or echinocandins using checkerboard assays (fractional inhibitory concentration index ≤0.5 indicates synergy) .

Advanced: How can factorial design optimize this compound formulations for enhanced topical delivery?

Methodological Answer:

A Box-Behnken design is recommended to evaluate critical factors:

- Independent variables: polymer concentration (e.g., carbopol), permeation enhancers (e.g., oleic acid), and pH .

- Dependent variables: viscosity, drug release (Franz diffusion cells), and ex vivo skin retention (using porcine models).

- Response surface methodology identifies optimal ratios, validated via in vivo burn infection models .

Basic: Which analytical techniques are validated for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS with a C18 column (2.6 µm, 50 × 2.1 mm) and mobile phase of 0.1% formic acid/acetonitrile (gradient elution) achieves LOQ ≤5 ng/mL .

- Validation parameters : specificity (no matrix interference), accuracy (85–115%), and precision (RSD <15%) per FDA bioanalytical guidelines.

- For tissue distribution studies, homogenize samples in PBS with protease inhibitors to prevent degradation .

Advanced: What integrated methodologies can elucidate this compound’s resistance mechanisms in Candida glabrata?

Methodological Answer:

- Comparative genomics : Whole-genome sequencing of resistant vs. susceptible isolates to identify mutations in ergosterol biosynthesis genes (e.g., ERG11) .

- Proteomic profiling : 2D-DIGE to detect overexpression of efflux pumps (e.g., CDR1) .

- Functional validation : CRISPR-Cas9 knockout of candidate genes followed by susceptibility testing .

Basic: How should researchers structure reports on this compound to ensure reproducibility and compliance with journal guidelines?

Methodological Answer:

- Follow IMRAD structure (Introduction, Methods, Results, Discussion) with detailed subsections:

- Methods : Specify fungal strains (ATCC numbers), solvent preparation, and statistical tests (e.g., ANOVA with Tukey post-hoc) .

- Supporting Information : Upload raw spectral data (NMR, HPLC) and stability datasets to repositories like Figshare .

- Ethics Compliance : For in vivo studies, include IACUC approval numbers and ARRIVE checklist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.